![molecular formula C12H14O4 B14313021 (4-Methoxyphenyl)methyl 4-oxobutanoate CAS No. 116492-45-6](/img/structure/B14313021.png)
(4-Methoxyphenyl)methyl 4-oxobutanoate
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Overview
Description
(4-Methoxyphenyl)methyl 4-oxobutanoate is an organic compound with the molecular formula C12H14O4. It is a derivative of butanoic acid and contains both an ester and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Methoxyphenyl)methyl 4-oxobutanoate can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 4-methoxybenzyl alcohol with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methyl 4-oxobutanoate undergoes several types of chemical reactions, including:
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under strong acidic or basic conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Strong acids like HCl or bases like NaOH are used to facilitate nucleophilic substitution.
Major Products Formed
Scientific Research Applications
(4-Methoxyphenyl)methyl 4-oxobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methyl 4-oxobutanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and binding affinity. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis or ketone reduction .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxobutanoate: Similar structure but lacks the methoxyphenyl group.
Ethyl 4-oxobutanoate: Similar structure but with an ethyl ester group instead of a methoxyphenyl group.
4-Methoxybenzyl alcohol: Contains the methoxyphenyl group but lacks the ester and ketone functionalities.
Uniqueness
(4-Methoxyphenyl)methyl 4-oxobutanoate is unique due to the presence of both an ester and a ketone functional group, along with a methoxy-substituted aromatic ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Properties
CAS No. |
116492-45-6 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 4-oxobutanoate |
InChI |
InChI=1S/C12H14O4/c1-15-11-6-4-10(5-7-11)9-16-12(14)3-2-8-13/h4-8H,2-3,9H2,1H3 |
InChI Key |
MWGQKUVPPCCTOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)CCC=O |
Origin of Product |
United States |
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